1H-Indazole-4,6-diamine
Overview
Description
1H-Indazole-4,6-diamine is a heterocyclic compound that features an indazole core with two amine groups attached at the 4th and 6th positions. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1H-Indazole-4,6-diamine is a biologically active compound that has been investigated for its potential medicinal applications Indazole-containing compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . These targets play crucial roles in various biological processes, including immune response, neurotransmission, carbohydrate metabolism, and nerve signal transmission.
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of certain kinases . The interaction of the compound with its targets could lead to changes in the activity of these targets, potentially altering cellular processes.
Biochemical Analysis
Biochemical Properties
1H-Indazole-4,6-diamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphoinositide 3-kinase δ (PI3Kδ), where this compound acts as a selective inhibitor. This interaction is significant for the treatment of respiratory diseases . Additionally, this compound has been shown to inhibit tryptophan 2,3-dioxygenase (TDO), which is involved in the kynurenine pathway, thereby exerting tumoricidal effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound affects the expression of genes involved in immune response and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3Kδ, inhibiting its activity and subsequently affecting downstream signaling pathways . Additionally, this compound interacts with TDO, inhibiting its enzymatic activity and altering the kynurenine pathway . These interactions result in significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of PI3Kδ and TDO activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3Kδ and TDO without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, this compound influences the kynurenine pathway by inhibiting TDO, leading to altered levels of kynurenine and its downstream metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-4,6-diamine can be synthesized through various methods, including:
Transition Metal Catalyzed Reactions: These involve the use of catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole structure.
Metal-Free Reactions: These reactions use non-metallic reagents and conditions to achieve the cyclization and formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Indazole-4,6-diamine undergoes various chemical reactions, including:
Substitution: The amine groups in this compound can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-4,6-diamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1H-Indazole-4,6-diamine can be compared with other similar compounds, such as:
1H-Indazole-3-amine: Another indazole derivative with amine groups at different positions, showing different biological activities.
2H-Indazole: A tautomeric form of indazole with distinct chemical properties and reactivity.
1H-Benzimidazole: A structurally similar compound with a benzene ring fused to an imidazole ring, used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives .
Properties
IUPAC Name |
1H-indazole-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNSPPUBKLUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646141 | |
Record name | 1H-Indazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-52-5 | |
Record name | 1H-Indazole-4,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.